2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge. The acetamide is further functionalized with a 2,4-dimethylphenyl group (Fig. 1). This structure is part of a broader class of triazole-acetamide derivatives studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Key structural elements influencing its bioactivity include:
- The 4-methoxybenzyl group on the triazole, which may enhance lipophilicity and receptor binding.
- The sulfanyl bridge, facilitating interactions with biological targets via sulfur-based hydrogen bonding or hydrophobic effects.
- The 2,4-dimethylphenyl group on the acetamide, contributing steric and electronic effects.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-4-9-17(14(2)10-13)22-19(26)12-28-20-24-23-18(25(20)21)11-15-5-7-16(27-3)8-6-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDUCGFEPDWFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2,4-dimethylphenyl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methoxyphenyl halides, hydrazine derivatives, acidic or basic catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazole compounds.
Scientific Research Applications
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a) Furan-2-yl vs. 4-Methoxybenzyl Substitution
- Compound from : Replacing the 4-methoxybenzyl group with furan-2-yl (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) shifts the anti-inflammatory profile. These derivatives exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Substituents like nitro, methoxy, or ethyl groups on the acetamide’s aryl ring further enhance activity .
- Target Compound : The 4-methoxybenzyl group likely improves metabolic stability compared to furan, which is prone to oxidation.
b) Pyridinyl Substitution
- Compound from : Incorporation of a 3-pyridinyl group at position 5 and an ethyl group at position 4 of the triazole (e.g., N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) introduces basicity via the pyridine nitrogen. This modification may enhance CNS permeability or protein binding .
Acetamide Functionalization
a) Aryl Group Modifications
- : Derivatives with electron-withdrawing groups (e.g., nitro in compound 18: N-(4-nitrophenyl)) show higher melting points (273.0–274.0°C) and improved thermal stability compared to electron-donating groups (e.g., methyl in compound 11: 216.4–217.7°C). This correlates with stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- : Methoxyphenyl (AM33) and ethoxyphenyl (AM34) substituents on the acetamide exhibit reverse transcriptase inhibition (Ki in nanomolar range), surpassing Nevirapine. The target compound’s 2,4-dimethylphenyl group may offer balanced lipophilicity for membrane penetration .
b) Heterocyclic vs. Aromatic Substituents
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure features a triazole ring, an amino group, a methoxyphenyl group, and a sulfanyl linkage, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with the 1,2,4-triazole structure exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer progression. For instance, studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The unique combination of functional groups in this compound suggests a potential for enhanced efficacy in targeting cancer cells.
Structure-Activity Relationship (SAR)
The SAR for triazole compounds often highlights the importance of specific substituents on the phenyl rings and the triazole core. For example:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | H | >350 | No activity |
| 2 | 3-F | >350 | No activity |
| 3 | 4-F | 83.61 ± 15.65 | Moderate inhibition |
| 4 | 3-Cl | 248.23 ± 10.63 | Moderate inhibition |
| 5 | 4-Cl | 222.43 ± 24.02 | Moderate inhibition |
| ... | ... | ... | ... |
This table illustrates how varying substituents can significantly alter the biological activity of triazole derivatives .
Case Studies
- Anticancer Studies : In a study evaluating various triazole derivatives for their anticancer properties, compounds similar to the target compound were found to exhibit cytotoxicity against multiple cancer cell lines. The presence of electron-donating groups on the phenyl ring was associated with increased activity .
- Antimicrobial Studies : Another investigation focused on triazole sulfonamides demonstrated their effectiveness as antimicrobial agents against resistant strains of bacteria. The study highlighted that structural modifications could enhance their binding affinity to bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
